2-Methylhex-3-enenitrile
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Overview
Description
2-Methylhex-3-enenitrile is an organic compound with the molecular formula C7H11N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to an alkene chain. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: 2-Methylhex-3-enenitrile can be synthesized by heating a halogenoalkane with a solution of sodium or potassium cyanide in ethanol.
From Amides: Another method involves dehydrating amides by heating them with phosphorus (V) oxide.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be converted to nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with optimized reaction conditions to maximize yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Methylhex-3-enenitrile can undergo oxidation reactions, where the cyano group can be converted to carboxylic acids or other functional groups.
Reduction: Reduction of the nitrile group can produce primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Sodium or potassium cyanide in ethanol is used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-Methylhex-3-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nitrile metabolism and enzyme interactions.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylhex-3-enenitrile involves its reactivity due to the presence of the cyano group. This group can participate in various chemical reactions, such as nucleophilic addition and substitution. The molecular targets and pathways depend on the specific reaction and the conditions used.
Comparison with Similar Compounds
Similar Compounds
2-Methylhex-5-enenitrile: Similar structure but with the double bond at a different position.
Hex-3-enenitrile: Lacks the methyl group, making it less sterically hindered.
2-Methylpent-3-enenitrile: Shorter carbon chain, affecting its reactivity and physical properties
Uniqueness
2-Methylhex-3-enenitrile is unique due to its specific structure, which influences its reactivity and the types of reactions it can undergo. The position of the double bond and the presence of the methyl group make it distinct from other nitriles, affecting its chemical behavior and applications.
Properties
Molecular Formula |
C7H11N |
---|---|
Molecular Weight |
109.17 g/mol |
IUPAC Name |
(E)-2-methylhex-3-enenitrile |
InChI |
InChI=1S/C7H11N/c1-3-4-5-7(2)6-8/h4-5,7H,3H2,1-2H3/b5-4+ |
InChI Key |
BPRRVWSZQDGBBK-SNAWJCMRSA-N |
Isomeric SMILES |
CC/C=C/C(C)C#N |
Canonical SMILES |
CCC=CC(C)C#N |
Origin of Product |
United States |
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